molecular formula C9H7Cl2NO B8796190 (5,6-dichloro-1H-indol-2-yl)methanol

(5,6-dichloro-1H-indol-2-yl)methanol

Cat. No. B8796190
M. Wt: 216.06 g/mol
InChI Key: WROJWFRHNGIGNQ-UHFFFAOYSA-N
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Patent
US06903117B2

Procedure details

A solution of 5,6-dichloroindole-2-methanol (43 g, 199 mmol) in diethyl ether (1.3 l) was treated with activated MnO2 (64 g, 730 mmol) and stirred for 15 hours at room temperature. Additional MnO2 (20 g, 230 mmol) was added and stirring continued for 5 h. The suspension was filtered on a Celite pad, then the pad was washed with diethyl ether and warm acetone. The pooled organic phases were concentrated to give 38.5 g of the title compound (180 mmol, yield 90.4%) that was used as such in the next step, m.p.=207-208° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
64 g
Type
catalyst
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step Two
Yield
90.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH2:12][OH:13])=[CH:5]2>C(OCC)C.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:13])=[CH:5]2

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)CO
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
64 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered on a Celite pad
WASH
Type
WASH
Details
the pad was washed with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
warm acetone
CONCENTRATION
Type
CONCENTRATION
Details
The pooled organic phases were concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 180 mmol
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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